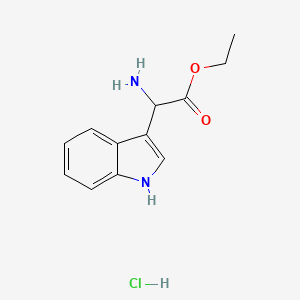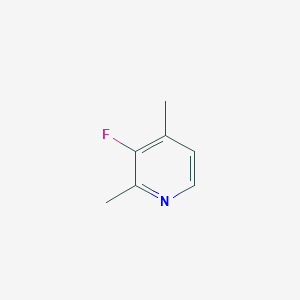
3-Fluoro-2,4-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2,4-dimethylpyridine is a fluorinated pyridine derivative with the molecular formula C7H8FN. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of both fluorine and methyl groups on the pyridine ring imparts distinct electronic and steric characteristics, making it a valuable building block in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,4-dimethylpyridine can be achieved through several methods. One common approach involves the fluorination of 2,4-dimethylpyridine using Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis(tetrafluoroborate)). This method provides a high yield of the desired product .
Another method involves the reaction of 3-bromo-2,4-dimethylpyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable and cost-effective production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2,4-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Fluorinating Agents: Selectfluor®, potassium fluoride (KF)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Substitution Products: Methoxy-substituted pyridines
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Piperidine derivatives
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2,4-dimethylpyridine in biological systems involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s binding affinity to enzymes and receptors. Fluorine’s high electronegativity can enhance hydrogen bonding interactions and alter the compound’s overall lipophilicity, affecting its distribution and activity within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 3-Fluoro-4-methylpyridine
- 2,4-Difluoropyridine
Comparison
3-Fluoro-2,4-dimethylpyridine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties compared to other fluorinated pyridines. For example, 2-Fluoro-4-methylpyridine lacks the additional methyl group at the 2-position, which can significantly alter its reactivity and interaction with other molecules .
Propiedades
Número CAS |
1227575-02-1 |
|---|---|
Fórmula molecular |
C7H8FN |
Peso molecular |
125.14 g/mol |
Nombre IUPAC |
3-fluoro-2,4-dimethylpyridine |
InChI |
InChI=1S/C7H8FN/c1-5-3-4-9-6(2)7(5)8/h3-4H,1-2H3 |
Clave InChI |
ANSKFBDJVMXKBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


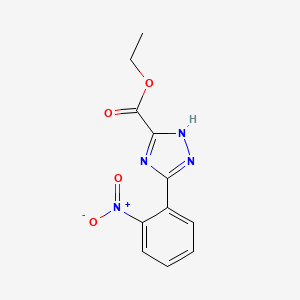
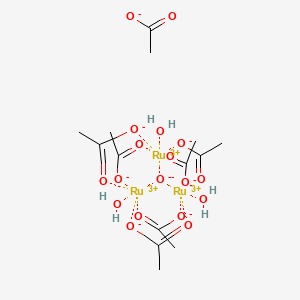
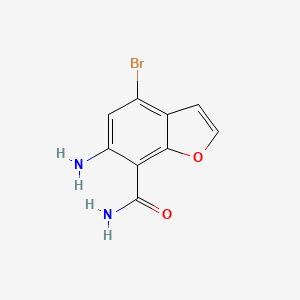
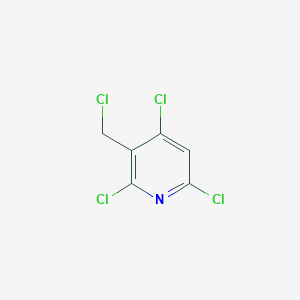
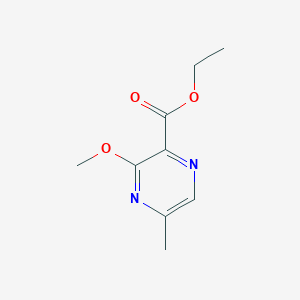
![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)
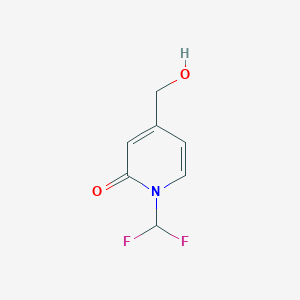

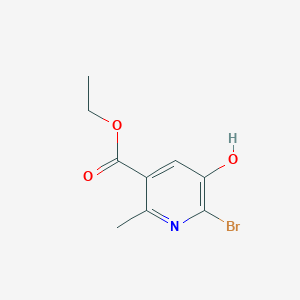
![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)
![6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662575.png)
